molecular formula C12H23NO5S B13640222 tert-Butyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(2-hydroxyethyl)carbamate

tert-Butyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(2-hydroxyethyl)carbamate

Cat. No.: B13640222
M. Wt: 293.38 g/mol
InChI Key: JRIRWPGOPLDNNI-UHFFFAOYSA-N
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Description

tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thian-4-yl moiety with a dioxo functional group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate typically involves the following steps:

    Formation of the thian-4-yl intermediate: This step involves the preparation of the thian-4-yl moiety with the dioxo functional group. The reaction conditions often include the use of sulfur-containing reagents and oxidizing agents.

    Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.

    Carbamate formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxo functional group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Sulfoxides and sulfones: Products of oxidation reactions.

    Hydroxyl derivatives: Products of reduction reactions.

    Substituted carbamates: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxyethyl group.

    tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a hydroxyethyl group.

    tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-methoxyethyl)carbamate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

The uniqueness of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate lies in its hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C12H23NO5S

Molecular Weight

293.38 g/mol

IUPAC Name

tert-butyl N-(1,1-dioxothian-4-yl)-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(15)13(6-7-14)10-4-8-19(16,17)9-5-10/h10,14H,4-9H2,1-3H3

InChI Key

JRIRWPGOPLDNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1CCS(=O)(=O)CC1

Origin of Product

United States

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